
1-(3,4-Dichlorophenyl)-3-(4-((1-(dimethylamino)propan-2-yl)amino)-6-methylpyrimidin-2-yl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)-3-(4-((1-(dimethylamino)propan-2-yl)amino)-6-methylpyrimidin-2-yl)guanidine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes dichlorophenyl and pyrimidinyl groups, making it a subject of interest for researchers.
Vorbereitungsmethoden
The synthesis of 1-(3,4-Dichlorophenyl)-3-(4-((1-(dimethylamino)propan-2-yl)amino)-6-methylpyrimidin-2-yl)guanidine involves multiple steps. One common synthetic route includes the following steps:
Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 3 and 4 positions.
Synthesis of the pyrimidinyl intermediate: This involves the formation of a pyrimidine ring with a methyl group at the 6 position.
Coupling reaction: The dichlorophenyl and pyrimidinyl intermediates are coupled using a suitable reagent to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Analyse Chemischer Reaktionen
1-(3,4-Dichlorophenyl)-3-(4-((1-(dimethylamino)propan-2-yl)amino)-6-methylpyrimidin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl ring, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dichlorophenyl)-3-(4-((1-(dimethylamino)propan-2-yl)amino)-6-methylpyrimidin-2-yl)guanidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(4-((1-(dimethylamino)propan-2-yl)amino)-6-methylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dichlorophenyl)-3-(4-((1-(dimethylamino)propan-2-yl)amino)-6-methylpyrimidin-2-yl)guanidine can be compared with similar compounds such as:
1-(3,4-Dichlorophenyl)-3-(4-aminopyrimidin-2-yl)guanidine: This compound lacks the dimethylamino group, which may affect its biological activity.
1-(3,4-Dichlorophenyl)-3-(4-(methylamino)pyrimidin-2-yl)guanidine: The presence of a methylamino group instead of a dimethylamino group can lead to differences in reactivity and potency.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
51386-95-9 |
|---|---|
Molekularformel |
C17H23Cl2N7 |
Molekulargewicht |
396.3 g/mol |
IUPAC-Name |
1-(3,4-dichlorophenyl)-2-[4-[1-(dimethylamino)propan-2-ylamino]-6-methylpyrimidin-2-yl]guanidine |
InChI |
InChI=1S/C17H23Cl2N7/c1-10-7-15(21-11(2)9-26(3)4)24-17(22-10)25-16(20)23-12-5-6-13(18)14(19)8-12/h5-8,11H,9H2,1-4H3,(H4,20,21,22,23,24,25) |
InChI-Schlüssel |
UQSICRIQSJCNHK-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC(=C(C=C2)Cl)Cl)NC(C)CN(C)C |
Kanonische SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC(=C(C=C2)Cl)Cl)NC(C)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


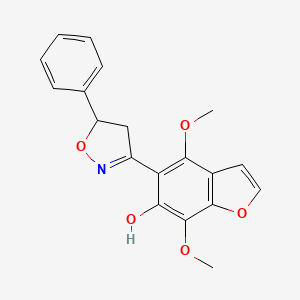
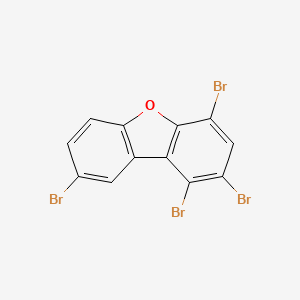
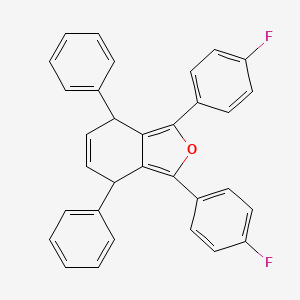
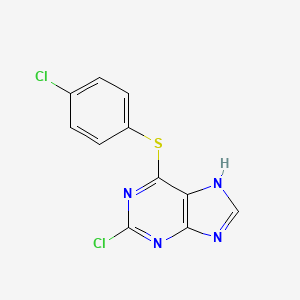








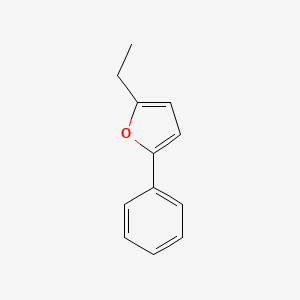
![N-((1-Ethylpyrrolidin-2-yl)methyl)-3-methoxybenzo[b]thiophene-2-carboxamide phosphate](/img/structure/B12900983.png)
